An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline
An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethylaniline, also known by its IUPAC name 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C9H13N.[1][2] It is a substituted aniline with three methyl groups attached to the benzene ring. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
2,3,4-Trimethylaniline is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H13N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 1467-35-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | approx. -12 °C | [1] |
| Boiling Point | approx. 232-234 °C | [1] |
| Computed Density | 0.969 g/cm³ | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether | [1] |
| Computed XLogP3 | 2.3 | [2] |
Synthesis
The primary route for the synthesis of 2,3,4-trimethylaniline involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene).[1] The first step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.
Generalized Experimental Protocol for Synthesis
Step 1: Nitration of 1,2,3-Trimethylbenzene
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 1,2,3-trimethylbenzene is then added dropwise to the cooled nitrating mixture while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is stirred for a specified period, after which it is poured onto ice water. The resulting nitro-1,2,3-trimethylbenzene is then extracted with an organic solvent, washed, and dried.
Step 2: Reduction of Nitro-1,2,3-trimethylbenzene
The isolated nitro-1,2,3-trimethylbenzene is dissolved in a suitable solvent, such as ethanol. A reducing agent, typically a metal catalyst like palladium on carbon in the presence of hydrogen gas, or a metal in acidic solution (e.g., tin and hydrochloric acid), is added. The reaction mixture is stirred under appropriate conditions (e.g., hydrogen pressure, temperature) until the reduction is complete. The catalyst is then filtered off, and the solvent is removed. The crude 2,3,4-trimethylaniline is purified by distillation under reduced pressure.
Synthesis Workflow
Caption: Synthesis workflow for 2,3,4-Trimethylaniline.
Reactivity and Potential Applications
As a primary aromatic amine, 2,3,4-trimethylaniline is expected to undergo typical reactions of this class of compounds, such as diazotization, acylation, and alkylation. The presence of three electron-donating methyl groups on the aromatic ring increases its electron density, making it more susceptible to electrophilic aromatic substitution reactions.
While less studied than its isomer 2,4,6-trimethylaniline, 2,3,4-trimethylaniline holds potential as an intermediate in the synthesis of various organic molecules.[1] Its applications may be found in the following areas:
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Agrochemicals: It can be used as a building block for the synthesis of pesticides and herbicides.
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Pharmaceuticals: The aniline scaffold is present in many drug molecules, suggesting its potential use in medicinal chemistry as a starting material or intermediate.
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Dyes and Pigments: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.
Spectroscopic Data
While a detailed analysis is beyond the scope of this guide, the expected spectroscopic features are as follows:
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¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the three distinct methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3,4-substitution pattern.
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¹³C NMR: Resonances for the nine carbon atoms, with distinct signals for the three methyl carbons and the six aromatic carbons.
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IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), as well as C-N stretching and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of substituted anilines.
Safety and Handling
2,3,4-Trimethylaniline should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Aromatic amines as a class can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,3,4-Trimethylaniline is a valuable chemical intermediate with a range of potential applications in various fields of research and development. This guide has provided an overview of its core chemical properties, synthesis, and reactivity. Further investigation into its specific reaction pathways and biological activities could unveil new opportunities for its use in the development of novel materials, agrochemicals, and pharmaceuticals.
